molecular formula C19H16BrN5 B120615 4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile CAS No. 374067-85-3

4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile

Cat. No. B120615
M. Wt: 394.3 g/mol
InChI Key: MKODFMNTDYAPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of 4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile, the synthesis would likely involve the formation of the pyrimidine ring, followed by the introduction of the bromo-dimethylphenyl group and the final attachment of the benzonitrile moiety. While the provided papers do not directly describe the synthesis of this exact compound, they do offer insights into similar synthetic processes. For instance, the synthesis of polyimides derived from aromatic dianhydride monomers involves nitro displacement and cyclodehydration steps . Similarly, the synthesis of a fluorine-labeled PET tracer includes a radiofluorination step followed by a copper(I) iodide mediated coupling reaction . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray crystallography is a common technique used to determine the precise three-dimensional arrangement of atoms within a molecule. For example, the structure of a potential antibacterial agent was elucidated using single crystal X-ray diffraction, revealing the presence of two crystallographically independent molecules in the asymmetric unit . This level of structural detail is essential for the rational design of new compounds with desired properties.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided discuss various chemical reactions, such as benzylation and nitrosation of pyrimidine derivatives , and the condensation reaction to synthesize a benzenesulfonamide derivative . These reactions involve the formation of new bonds and the transformation of functional groups, which are fundamental concepts in the study of chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, thermal stability, and dielectric constants, are determined by its molecular structure. The polyimides described in one study exhibit good solubility in aprotic solvents and display high thermal stability, which are desirable properties for materials used in high-temperature applications . The dielectric constants of these materials are also noteworthy, as they impact the material's suitability for electronic applications.

Scientific Research Applications

Synthesis and Derivatives

4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile and its derivatives are often synthesized as intermediates or key compounds for further chemical reactions. For example, a study outlined the synthesis of similar compounds as intermediates for diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015). These compounds, due to their structure, have potential as scaffolds in medicinal chemistry.

Antimicrobial Activity

Compounds structurally related to 4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile have been studied for their antimicrobial properties. For example, a study synthesized derivatives with antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Mahesh K. Kumar et al., 2022).

Ligands for Receptors

These compounds have been used in the study of ligands for various receptors. For instance, a series of 2-aminopyrimidines, which include similar structures, were synthesized as ligands for the histamine H4 receptor, showing potential in anti-inflammatory and antinociceptive activities (R. Altenbach et al., 2008).

Inhibitors in Biochemical Processes

Some of these compounds have been explored as inhibitors in biochemical processes. For instance, research on similar pyrimidine compounds has indicated their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, important in cancer treatment (A. Gangjee et al., 2008).

Application in Imaging and Diagnosis

Compounds with similar structures have been investigated for their potential in medical imaging. A study involved the radiosynthesis of a compound for imaging AMPA receptors using positron emission tomography (PET), demonstrating the potential of such compounds in diagnostic imaging (Gengyang Yuan et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-[[4-(4-bromo-2,6-dimethylanilino)pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5/c1-12-9-15(20)10-13(2)18(12)24-17-7-8-22-19(25-17)23-16-5-3-14(11-21)4-6-16/h3-10H,1-2H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKODFMNTDYAPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333184
Record name 4-({4-[(4-bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile

CAS RN

374067-85-3
Record name 4-({4-[(4-bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile
Reactant of Route 4
4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.